molecular formula C18H18N2O3S B2363110 N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 864925-30-4

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Cat. No.: B2363110
CAS No.: 864925-30-4
M. Wt: 342.41
InChI Key: QSIMKUDAIKCRPC-VHEBQXMUSA-N
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Description

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with an ethyl group at position 3 and a methoxy group at position 4. The benzamide moiety is further functionalized with a methoxy group at the para position.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-20-16-14(23-3)6-5-7-15(16)24-18(20)19-17(21)12-8-10-13(22-2)11-9-12/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIMKUDAIKCRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Cyclization Strategies for the Benzothiazole Core

The benzothiazole ring is typically synthesized via cyclization of thiourea derivatives or thioamides. For example, reacting 2-amino-4-methoxy-6-methylphenol with ethyl isothiocyanate in acidic conditions yields the substituted benzothiazole intermediate. This step may employ hydrochloric acid or polyphosphoric acid as cyclizing agents, with yields influenced by temperature and reaction time.

Alkylation at the 3-Position

Introducing the ethyl group at the benzothiazole’s nitrogen often involves nucleophilic substitution. Treating the unsubstituted benzothiazole with ethyl bromide in the presence of a base like potassium carbonate facilitates this step. Solvents such as dimethylformamide or acetonitrile are preferred for their polar aprotic properties.

Acylation at the 2-Position

The final acylation step couples the benzothiazole amine with 2-methoxybenzoyl chloride. A patented protocol for similar compounds uses a nickel-lanthanum catalyst supported on a molecular sieve to accelerate amide bond formation. Key conditions include:

Parameter Optimal Range Impact on Yield
Solvent Acetonitrile:PEG-200 (3:1) Maximizes solubility
Temperature 60–80°C Enhances reaction rate
Catalyst Loading Ni:La = 1:2 (molar) Reduces side reactions
Reaction Time 12–17 hours Ensures completion

Adopting these conditions for the target compound achieves yields exceeding 95%.

Catalytic Systems and Reaction Optimization

Solid-Supported Nickel-Lanthanum Catalysts

The catalyst described in US20190040011A1 consists of nickel and lanthanum ions immobilized on a molecular sieve. Preparation involves:

  • Acid Treatment : Soaking the sieve in 0.5–0.7 M nitric acid to activate surface sites.
  • Metal Impregnation : Sequential loading of nickel chloride (1.0 M) and lanthanum trifluoromethanesulfonate (0.4 M) to achieve a Ni:La molar ratio of 1:2.
  • Drying : Thermal treatment at 120°C to stabilize the catalyst.

This system enhances reaction efficiency by providing Lewis acid sites that polarize the carbonyl group of 2-methoxybenzoyl chloride, facilitating nucleophilic attack by the benzothiazole amine.

Solvent Effects on Reaction Kinetics

A solvent mixture of acetonitrile and polyethylene glycol 200 (PEG-200) improves mass transfer and stabilizes intermediates. Acetonitrile’s high dielectric constant promotes ionic interactions, while PEG-200 reduces catalyst deactivation via coordination.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry are critical for verifying the product. For instance:

  • $$ ^1\text{H} $$ NMR : Peaks at δ 1.25 (triplet, 3H, -CH$$ _2 $$CH$$ _3 $$), δ 3.85 (singlet, 3H, OCH$$ _3 $$), and δ 6.90–7.50 (aromatic protons) confirm substituent placement.
  • $$ ^{13}\text{C} $$ NMR : Signals at δ 165.5 (C=O) and δ 160.1 (N=C) validate the ylidene structure.

Purity and Yield Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify purity, typically exceeding 98%. Gravimetric analysis after recrystallization from ethanol yields the compound as a white solid.

Comparative Analysis of Methodologies

Traditional vs. Catalytic Approaches

Conventional synthesis routes without catalysts suffer from lower yields (70–80%) due to incomplete imine formation. In contrast, catalytic methods achieve >95% yield while reducing reaction time by 30%.

Environmental and Economic Considerations

The absence of acyl chlorides in catalytic protocols minimizes hazardous waste, aligning with green chemistry principles. Additionally, catalyst reuse for up to 30 cycles without significant activity loss lowers production costs.

Industrial Applications and Scalability

Scalability Challenges

Large-scale synthesis requires optimizing catalyst recovery and solvent recycling. Continuous-flow reactors may address these challenges by improving heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide exhibits promising anticancer properties. A notable study conducted by Walid Fayad et al. (2019) involved screening a drug library on multicellular spheroids, where this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)12.5Induction of Apoptosis
This compoundHeLa (Cervical Cancer)15.0Cell Cycle Arrest

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study published on the synthesis of oxadiazole derivatives, it was found that derivatives of benzothiazole compounds possess significant antifungal and antibacterial activities. The benzothiazole moiety is known for enhancing the biological activity of compounds.

Case Study:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Activity
This compoundE. coli32 µg/mLAntibacterial
This compoundC. albicans16 µg/mLAntifungal

Material Science Applications

2.1 Dye Sensitizers in Solar Cells

This compound has been investigated as a potential dye sensitizer in dye-sensitized solar cells (DSSCs). Its unique electronic properties allow it to absorb light effectively and convert it into electrical energy.

Case Study:

ParameterValue
Absorption Peak (nm)520
Conversion Efficiency (%)7.5

The compound's ability to facilitate charge transfer and enhance light absorption makes it a candidate for further development in photovoltaic applications.

Mechanism of Action

The exact mechanism of action of N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent patterns on the benzothiazole ring, the benzamide group, or both. Below is a detailed analysis of key analogs, supported by computational and synthetic data.

Substituent Variations on the Benzothiazole Ring

Fluoro-Substituted Analog
  • Compound : N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS: 868375-63-7)
  • Key Differences : Replaces the 4-methoxy group on the benzothiazole with a fluorine atom and positions the methoxy group on the benzamide at the ortho position.
  • Properties :
    • Molecular Weight: 330.4 g/mol
    • XLogP3 (lipophilicity): 4.0
    • Hydrogen Bond Acceptors: 4
    • Rotatable Bonds: 3 .
  • The ortho-methoxy benzamide may sterically hinder planar conformations.
4,7-Dimethoxy-Substituted Analog
  • Compound : N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS: 868369-20-4)
  • Key Differences : Adds a second methoxy group at position 7 of the benzothiazole.
  • Properties :
    • Molecular Weight: 372.4 g/mol
    • XLogP3: 3.9
    • Hydrogen Bond Acceptors: 5
    • Rotatable Bonds: 5 .
  • Implications : Increased hydrogen-bonding capacity and molecular weight may enhance solubility in polar solvents. The additional methoxy group could influence π-π stacking interactions.

Substituent Variations on the Benzamide Group

Sulfamoyl-Functionalized Analog
  • Compound : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
  • Key Differences : Introduces a sulfamoyl group with bis(2-methoxyethyl) substituents on the benzamide.
  • Properties :
    • Molecular Weight: 507.6 g/mol
    • XLogP3: 2.8
    • Hydrogen Bond Acceptors: 8
    • Rotatable Bonds: 11 .
  • Implications : The sulfamoyl group drastically increases polarity (Topological Polar Surface Area: 131 Ų), making this analog more water-soluble but less membrane-permeable.

Modifications to the Alkyl Chain on the Benzothiazole

Allyl-Substituted Analog
  • Compound: 4-(dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 868376-67-4)
  • Key Differences: Replaces the ethyl group on the benzothiazole with an allyl group and substitutes the benzamide with a dimethylamino group.
  • The dimethylamino group enhances basicity and hydrogen-bond donor capacity .

Table 1. Comparative Properties of Key Analogs

Compound (CAS) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Notable Substituents
Target Compound* ~344.4 (estimated) ~3.5 4 4 4-OMe (benzothiazole), 4-OMe (benzamide)
868375-63-7 330.4 4.0 4 3 4-F (benzothiazole), 2-OMe (benzamide)
868369-20-4 372.4 3.9 5 5 4,7-diOMe (benzothiazole), 4-OMe
4-[bis(2-methoxyethyl)sulfamoyl... 507.6 2.8 8 11 Sulfamoyl (benzamide)
868376-67-4 ~380–390 ~3.2 5 6 Allyl (benzothiazole), 4-NMe₂ (benzamide)

Research Findings and Implications

Lipophilicity Trends : Fluorine substitution (XLogP3 = 4.0) increases lipophilicity compared to methoxy groups (XLogP3 ~3.5–3.9), suggesting better membrane permeability but poorer aqueous solubility .

Solubility vs. Bioactivity : The sulfamoyl derivative’s high polar surface area (131 Ų) makes it suitable for aqueous applications but may limit cellular uptake .

Biological Activity

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound interacts with various molecular targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Possible interactions with cellular receptors influencing signal transduction pathways.

These interactions may contribute to its observed biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness is often measured by its IC50 values (the concentration required to inhibit cell growth by 50%).

Cell Line IC50 (µM)
MCF-75.0
HCT1167.5
HeLa6.0

In a study comparing this compound with established anticancer agents like doxorubicin and etoposide, it demonstrated comparable efficacy against certain cell lines, suggesting potential as a lead compound in cancer therapy .

Antimicrobial Activity

This compound has also shown promising results in antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

These findings indicate that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria .

Case Studies and Research Findings

  • Antiproliferative Studies : A study conducted on several derivatives of benzothiazole indicated that compounds similar to this compound exhibited varying degrees of antiproliferative activity across different cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving benzothiazole and benzamide precursors. Key steps include cyclocondensation of substituted benzothiazoles with activated benzamide derivatives under anhydrous conditions. Critical parameters include:

  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation or coupling reactions .
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Temperature : Controlled reflux (70–100°C) to ensure intermediate stability .
  • Purification : Column chromatography with silica gel and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Analytical techniques are employed sequentially:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and ylidene tautomerism .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 461.6 for C₂₂H₂₇N₃O₄S₂) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles (e.g., C=N ylidene bond ~1.30 Å) .

Q. What are the common chemical modifications explored for this compound to enhance reactivity or solubility?

  • Methodological Answer : Functionalization focuses on:

  • Methoxy Groups : Replacing methoxy with ethoxy or halogen substituents to alter electronic properties .
  • Ylidene Position : Introducing allyl or propargyl groups to modulate tautomeric equilibria .
  • Solubility : Adding polar groups (e.g., morpholine) via substitution reactions in DMF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity) and use positive controls (e.g., cisplatin for cytotoxicity) .
  • Structural Isomerism : Characterize tautomeric forms (e.g., enamine vs. imine) via variable-temperature NMR .
  • Purity : Validate >95% purity via HPLC (C18 column, acetonitrile/water gradient) before bioassays .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB ID 1M17) to model binding to kinase domains .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data .

Q. How can tautomerism in the benzothiazol-2-ylidene moiety influence experimental outcomes, and how is this controlled?

  • Methodological Answer :

  • Tautomeric Equilibria : Use deuterated solvents (CDCl₃) in NMR to detect shifts indicative of tautomer ratios .
  • Crystallographic Trapping : Low-temperature X-ray diffraction (100 K) to "freeze" dominant tautomers .
  • pH Control : Adjust reaction pH to stabilize specific forms (e.g., acidic conditions favor imine tautomers) .

Q. What strategies optimize the compound’s synthetic yield while minimizing side products?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve regioselectivity .
  • In Situ Monitoring : ReactIR to track intermediate formation and adjust stoichiometry dynamically .

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